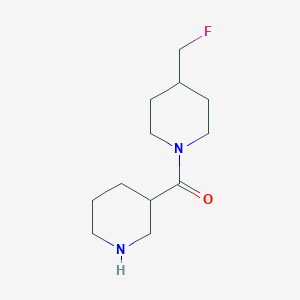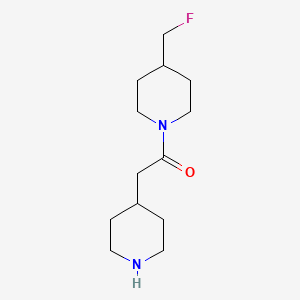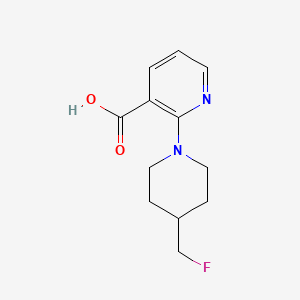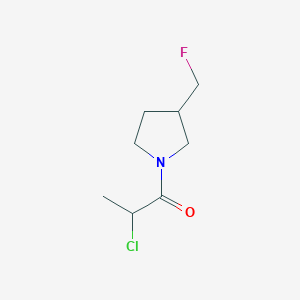
1-(4-(Difluoromethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one
Descripción general
Descripción
1-(4-(Difluoromethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one, or 1-(4-DMPME) is a synthetic compound with a wide range of applications in scientific research. It is an organofluorine compound with a difluoromethyl group, a piperidine ring, and an aminoethyl group. The compound is a versatile tool for scientists, as it can be used in a variety of experiments, including biochemical and physiological studies. It has also been used in drug development, as a potential lead compound for the design of new drugs.
Aplicaciones Científicas De Investigación
Chemical Interactions and Mechanisms
The study of piperidine and its interactions offers insight into the nucleophilic aromatic substitution of the nitro-group. In particular, reactions involving piperidine with trinitrobenzene or dinitrobenzene in benzene yield dinitro-1-piperidinobenzene or nitro-1-piperidinobenzene, respectively, showcasing the molecule's potential in facilitating specific chemical transformations. This process, devoid of base or acid catalysis, suggests an addition–elimination mechanism with rapid expulsion of the nitro-group, underlining the compound's utility in chemical synthesis and modification techniques (Pietra & Vitali, 1972).
Pharmacophoric Applications
Arylcycloalkylamines, including phenyl piperidines and their arylalkyl substituents, are highlighted for their importance in pharmacophoric groups, particularly in antipsychotic agents. Research indicates that arylalkyl substituents can enhance the potency and selectivity of binding affinity at D(2)-like receptors. This emphasizes the structural contributions of such compounds to the development of drugs targeting psychiatric disorders, demonstrating their role in improving selectivity and potency at these receptors (Sikazwe et al., 2009).
DNA Interaction and Radioprotection
The binding properties of Hoechst 33258 and its analogues to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences provide a foundation for their use in fluorescent DNA staining and as a model system for DNA sequence recognition. This application extends to radioprotectors and topoisomerase inhibitors, signifying the compound's utility in both diagnostic and therapeutic contexts in medicine and research (Issar & Kakkar, 2013).
Cytochrome P450 Inhibition
The selective inhibition of cytochrome P450 isoforms in human liver microsomes by specific chemical inhibitors, including those related to piperidine derivatives, is crucial for understanding drug metabolism and potential drug–drug interactions. Such inhibitors facilitate the phenotyping of drugs by elucidating the involvement of specific CYP isoforms, thereby aiding in the prediction and management of adverse drug interactions. This application underscores the compound's relevance in pharmacokinetics and drug development processes (Khojasteh et al., 2011).
Antimicrobial and Antituberculosis Activity
Piperazine and its analogues have been identified for their antimicrobial activities, particularly against Mycobacterium tuberculosis. The structural framework of piperazine is crucial in developing potent anti-mycobacterial agents, with reported molecules displaying significant activity against both drug-susceptible and drug-resistant strains of tuberculosis. This highlights the molecule's potential in addressing global health challenges related to infectious diseases (Girase et al., 2020).
Propiedades
IUPAC Name |
1-[4-(difluoromethyl)piperidin-1-yl]-2-(methylamino)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F2N2O/c1-12-6-8(14)13-4-2-7(3-5-13)9(10)11/h7,9,12H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIZCXMOUWOCLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCC(CC1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine](/img/structure/B1476535.png)
![3-(piperidin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1476537.png)
![3-(cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1476538.png)
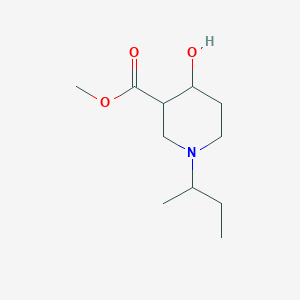
![4-Chloro-6-fluorobenzo[4,5]thieno[3,2-d]pyrimidine](/img/structure/B1476540.png)


